alpha-Phellandrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Biological Activities:

Alpha-phellandrene has been the subject of numerous scientific investigations exploring its potential antimicrobial, antifungal, and insecticidal properties. Studies have shown its effectiveness against various bacteria, fungi, and insects, including:

- Bacteria: Escherichia coli, Staphylococcus aureus, and Bacillus subtilis [Source: National Institutes of Health (.gov) ]

- Fungi: Aspergillus niger and Candida albicans [Source: National Institutes of Health (.gov) ]

- Insects: Aedes aegypti (mosquito) and Tribolium castaneum (red flour beetle) [Source: National Institutes of Health (.gov) ]

Potential Pharmaceutical Applications:

The aforementioned biological activities of alpha-phellandrene have sparked interest in its potential applications in the pharmaceutical field. Research is ongoing to explore its efficacy in:

- Developing new antimicrobial drugs: Due to the growing concern of antibiotic resistance, alpha-phellandrene's potential to combat various bacteria is being investigated as a possible alternative or complementary treatment [Source: National Institutes of Health (.gov) ]

- Treating fungal infections: The antifungal properties of alpha-phellandrene suggest its potential use in managing fungal infections, especially those resistant to conventional antifungal drugs [Source: National Institutes of Health (.gov) ]

Food Science Applications:

Alpha-phellandrene is recognized as a safe flavoring agent by the US Food and Drug Administration (FDA) and is found in various essential oils, including eucalyptus, tea tree, and fennel [Source: National Institutes of Health (.gov) ]. Additionally, research suggests its potential role in:

- Food preservation: Due to its antimicrobial properties, alpha-phellandrene might contribute to extending the shelf life of food products by inhibiting the growth of spoilage microorganisms [Source: National Institutes of Health (.gov) ]

- Pest control in food storage: The insecticidal properties of alpha-phellandrene could potentially be used to manage insects that infest stored food grains and other products.

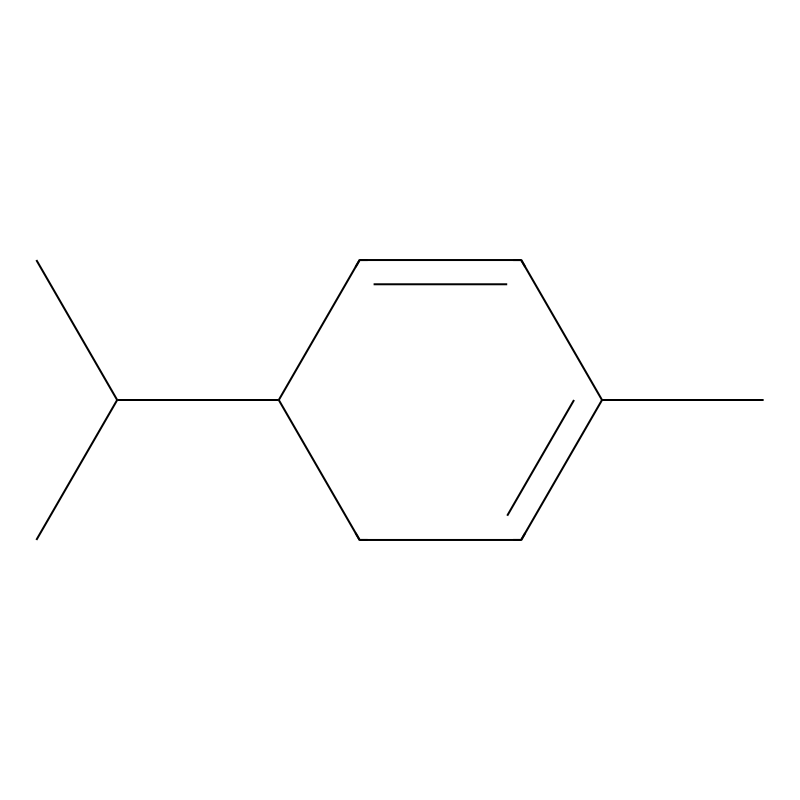

Alpha-Phellandrene is a cyclic monoterpene with the chemical formula . It is characterized by its pleasant, peppery, woody, and herbaceous aroma, making it a valuable component in various essential oils and fragrances. This compound is one of two isomers of phellandrene, the other being beta-phellandrene. In alpha-phellandrene, both double bonds are endocyclic, whereas in beta-phellandrene, one double bond is exocyclic. It was first isolated from the essential oil of Eucalyptus phellandra (now called Eucalyptus radiata) and can also be found in the essential oils of other plants like Eucalyptus dives and various citrus fruits .

The synthesis of alpha-phellandrene involves several key steps:

- Biosynthesis: It begins with the condensation of dimethylallyl pyrophosphate and isopentenyl pyrophosphate to form geranyl pyrophosphate.

- Cyclization: This compound undergoes cyclization to generate a menthyl cation.

- Hydride Shift: A hydride shift occurs, resulting in the formation of an allylic carbocation.

- Elimination Reaction: Finally, an elimination reaction yields either alpha-phellandrene or beta-phellandrene .

In terms of reactivity, alpha-phellandrene can form hazardous peroxides upon contact with air at elevated temperatures, which poses safety considerations during its storage and handling .

Alpha-phellandrene exhibits a range of biological activities:

- Antitumoral Effects: Research indicates that it can promote immune responses and induce apoptosis in cancer cells. Studies have shown that oral administration enhances phagocytosis and natural killer cell activity in mice .

- Antinociceptive Properties: It has demonstrated potential in reducing pain responses in animal models, particularly in conditions involving tumor growth .

- Immune Modulation: The compound influences gene expression related to immune responses, suggesting its utility in therapeutic contexts for enhancing immunity .

Various methods exist for synthesizing alpha-phellandrene:

- Natural Extraction: It can be isolated from essential oils through distillation methods.

- Chemical Synthesis: Techniques such as continuous-flow synthesis from natural feedstocks have been developed to produce alpha-phellandrene efficiently .

- High-Throughput Methods: Recent advancements include high-throughput synthesis techniques that streamline production processes for this compound .

Alpha-phellandrene finds applications across several industries:

- Fragrance Industry: Its appealing aroma makes it a popular ingredient in perfumes and scented products.

- Food Industry: Used as a flavoring agent due to its pleasant taste profile.

- Pharmaceuticals: Its biological activities suggest potential applications in drug development, particularly in cancer therapy and pain management .

Alpha-phellandrene shares structural similarities with several other monoterpenes. Here are some comparable compounds:

Uniqueness of Alpha-Phellandrene

Alpha-phellandrene's distinct structural features—specifically its endocyclic double bonds—contribute to its unique aroma profile and biological activities, setting it apart from similar compounds. Its potential therapeutic applications further enhance its significance within both the fragrance and pharmaceutical industries .

alpha-Phellandrene is a cyclic monoterpene with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23-136.24 g/mol [1] [3]. It belongs to the class of organic compounds known as menthane monoterpenoids, characterized by a cyclohexadiene structure with methyl and isopropyl substituents [12]. At standard room temperature (20°C), alpha-phellandrene exists as a colorless to light yellow liquid with a distinctive citrus-like, peppery aroma that includes subtle mint notes [2] [7].

The physical properties of alpha-phellandrene are crucial for its identification, purification, and industrial applications. This compound exhibits a boiling point range of 171.5-176.0°C at standard atmospheric pressure (760 mmHg), making it a relatively volatile organic compound [4] [5]. Its melting point is below 25°C, with some sources reporting values as low as -60°C, indicating its liquid state at room temperature [7]. The flash point of alpha-phellandrene ranges from 43.7°C to 49°C, classifying it as a flammable liquid that requires appropriate safety precautions during handling and storage [4] [5] [8].

alpha-Phellandrene has a specific gravity of approximately 0.84 and a density between 0.846-0.85 g/cm³ at 20°C, making it less dense than water [1] [7]. Its refractive index falls within the range of 1.471-1.477 at 20°C, which serves as an important parameter for its identification and purity assessment [5] [7]. Like many terpenes, alpha-phellandrene is practically insoluble in water but readily dissolves in organic solvents including ethanol, ether, benzene, and chloroform [5] [7]. This solubility profile is reflected in its high partition coefficient (LogP) value of 4.43-4.52, indicating its strong lipophilic character [5] [15].

The comprehensive physical and thermodynamic properties of alpha-phellandrene are summarized in Table 1.

Table 1: Physical and Thermodynamic Properties of alpha-Phellandrene

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ |

| Molecular Weight | 136.23-136.24 g/mol |

| Physical State (20°C) | Liquid |

| Appearance | Colorless to light yellow to light orange clear liquid |

| Boiling Point | 171.5-176.0°C at 760 mmHg |

| Melting Point | <25°C (reported as low as -60°C) |

| Flash Point | 43.7-49°C |

| Specific Gravity (20/20) | 0.84 |

| Density | 0.846-0.85 g/cm³ at 20°C |

| Refractive Index | 1.471-1.477 at 20°C |

| Solubility | Insoluble in water; soluble in ethanol, ether, benzene, chloroform, and organic solvents |

| LogP (o/w) | 4.43-4.52 |

| Storage Temperature | Refrigerated (0-10°C) |

Due to its sensitivity to heat, light, and air, alpha-phellandrene is typically stored under refrigerated conditions (0-10°C) to prevent degradation and oxidation [1] [7]. When exposed to elevated temperatures or air, alpha-phellandrene can undergo oxidation reactions, potentially forming peroxides, which affects both its stability and chemical properties [3].

Spectroscopic Analysis: GC-MS, HPLC, IR, and NMR Profiling

Spectroscopic techniques play a vital role in the identification, characterization, and quantification of alpha-phellandrene. Each analytical method provides unique insights into the structural and chemical properties of this monoterpene [6] [10].

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is one of the most widely employed techniques for the analysis of alpha-phellandrene, particularly in essential oil compositions [9] [10]. The volatile nature of alpha-phellandrene makes it highly suitable for GC-MS analysis, which provides both retention time data for identification and mass spectral information for structural confirmation [10] [11].

In GC-MS analysis, alpha-phellandrene typically elutes with characteristic retention indices on standard columns. On non-polar columns such as DB-5 or ZB-5 (5% phenyl-dimethylpolysiloxane), alpha-phellandrene exhibits retention indices around 1004-1005 [11]. The mass spectrum of alpha-phellandrene shows characteristic fragmentation patterns that help distinguish it from other monoterpenes, including its isomer beta-phellandrene [10].

GC-MS studies have revealed that alpha-phellandrene can be a major component in various essential oils, with concentrations as high as 32.68% reported in some plant extracts [10]. The analysis is typically performed using temperature-programmed conditions, with carrier gases such as helium or hydrogen, and electron impact ionization at 70eV [9] [11].

High-Performance Liquid Chromatography (HPLC)

While GC-MS is preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers complementary information, particularly for thermally labile derivatives of alpha-phellandrene [15] [16]. Reverse-phase HPLC methods have been developed for the analysis of alpha-phellandrene using C18 columns and mobile phases containing acetonitrile, water, and phosphoric acid [15] [16].

A typical HPLC method for alpha-phellandrene analysis employs a Newcrom R1 column with low silanol activity, which provides good peak shape and resolution [15]. For mass spectrometry-compatible applications, phosphoric acid in the mobile phase can be replaced with formic acid [16]. This method is scalable and suitable for both analytical and preparative separations, allowing for the isolation of alpha-phellandrene and its impurities [15] [16].

HPLC coupled with quadrupole-Orbitrap tandem mass spectrometry has been used to investigate the oxidation products of alpha-phellandrene, providing insights into its chemical reactivity and transformation pathways [17]. Such studies have identified numerous polyfunctional species containing carbonyl, acid, alcohol, and hydroperoxide functionalities derived from alpha-phellandrene [17].

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups and structural features of alpha-phellandrene [6] [20]. The IR spectrum of alpha-phellandrene shows characteristic absorption bands that correspond to its cyclohexadiene structure and various vibrational modes [6].

In the functional group region (4000-1500 cm⁻¹), alpha-phellandrene exhibits characteristic carbon-hydrogen stretching vibrations below 3000 cm⁻¹, typical of sp³ hybridized carbon-hydrogen bonds [20]. The presence of the cyclohexadiene ring system gives rise to specific absorption patterns in both the functional group and fingerprint regions of the spectrum [6] [20].

Matrix isolation infrared spectroscopy studies have revealed that alpha-phellandrene can exist in three conformational isomers due to the internal rotation of the isopropyl group [6]. These conformers, designated as trans, gauche+, and gauche-, have been identified in experimental matrix infrared spectra, with the trans form being predominant [6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed structural information about alpha-phellandrene at the molecular level [18]. NMR spectroscopy is particularly valuable for distinguishing alpha-phellandrene from its isomers and for characterizing its enantiomers [14] [18].

The ¹H NMR spectrum of alpha-phellandrene shows characteristic signals for the cyclohexadiene structure, including resonances for the olefinic protons, methyl groups, and the isopropyl moiety [18]. The ¹³C NMR spectrum provides complementary information about the carbon skeleton, with distinctive chemical shifts for the sp² hybridized carbons in the diene system [18].

NMR spectroscopy has been instrumental in studying the conformational properties of alpha-phellandrene and its derivatives [14] [18]. For instance, detailed NMR analyses have been used to characterize the products formed from the reaction of alpha-phellandrene with various dienophiles, providing insights into its reactivity in Diels-Alder reactions [18].

Table 2: Spectroscopic Analysis Methods for alpha-Phellandrene

| Method | Key Characteristics |

|---|---|

| GC-MS | Used for identification and quantification; retention time is characteristic |

| GC-MS | Can be identified as a major volatile component in essential oils (e.g., 32.68% in some plant extracts) |

| HPLC | Can be analyzed by reverse phase HPLC with acetonitrile/water/phosphoric acid mobile phase |

| IR Spectroscopy | Shows characteristic C-H stretching vibrations below 3000 cm⁻¹; exhibits three structural conformations due to internal rotation of isopropyl group |

| NMR Spectroscopy | ¹H NMR shows characteristic signals for cyclohexadiene structure; ¹³C NMR data available for structural confirmation |

Isomer-Specific Characteristics: (R)-(-)-α-Phellandrene vs. (S)-(+) Enantiomers

alpha-Phellandrene possesses a stereogenic center at the carbon atom bearing the isopropyl group, resulting in two enantiomeric forms: (R)-(-)-alpha-phellandrene and (S)-(+)-alpha-phellandrene [12] [13]. These enantiomers have identical chemical properties but differ in their three-dimensional spatial arrangement and their interaction with polarized light [19] [21].

Structural and Nomenclature Distinctions

The (R)-(-)-alpha-phellandrene enantiomer, with the systematic name (5R)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene, has the CAS registry number 4221-98-1 and is characterized by the InChI Key OGLDWXZKYODSOB-SNVBAGLBSA-N [12] [14]. Conversely, the (S)-(+)-alpha-phellandrene enantiomer, systematically named (5S)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene, has the CAS registry number 2243-33-6 and the InChI Key OGLDWXZKYODSOB-JTQLQIEISA-N [13].

The structural difference between these enantiomers lies in the spatial arrangement of substituents around the chiral carbon atom (C-5), which results in distinct optical properties [19] [21]. The (R)-(-)-alpha-phellandrene rotates plane-polarized light counterclockwise (levorotatory), with specific rotation values ranging from -140° to -190° when measured neat, and commonly reported as -155° [1] [12]. In contrast, the (S)-(+)-alpha-phellandrene rotates plane-polarized light clockwise (dextrorotatory), although specific rotation values for this enantiomer were less frequently reported in the literature examined [13] [21].

Natural Occurrence and Biosynthetic Pathways

The distribution of alpha-phellandrene enantiomers in nature is not uniform, with many plant biosynthetic pathways favoring the production of one enantiomer over the other [21] [22]. The (R)-(-)-alpha-phellandrene is more commonly found in natural sources and is a major component in various essential oils, particularly those derived from Eucalyptus species [3] [12]. The compound was originally named after Eucalyptus phellandra (now called Eucalyptus radiata), from which it was first isolated [3].

The (S)-(+)-alpha-phellandrene is less abundant in natural sources but can be found in certain essential oils, typically in lower concentrations than its R-counterpart [13] [21]. The enantiomeric distribution of alpha-phellandrene can vary significantly between plant species and even within different parts of the same plant [22].

Studies on conifer species have shown that the enantiomeric percentages of monoterpenes, including alpha-phellandrene, can be characteristic of specific plant species and can vary with environmental conditions and time of day [22]. This enantiomeric specificity is attributed to the stereoselective nature of the enzymes involved in terpene biosynthesis [21] [22].

Physicochemical and Sensory Differences

While the enantiomers of alpha-phellandrene share identical physical properties such as boiling point, melting point, and solubility, they differ in their interaction with chiral environments, including biological systems and chiral chromatographic stationary phases [19] [21].

The olfactory properties of the enantiomers show subtle but distinguishable differences [2] [7]. The (R)-(-)-alpha-phellandrene is characterized by a pleasant, fresh, citrus, peppery odor with discrete mint notes [2] [7]. The (S)-(+)-enantiomer has a similar but distinguishable odor profile, although detailed comparative sensory evaluations of the pure enantiomers are limited in the available literature [13] [21].

Analytical Differentiation and Reactivity

The separation and analysis of alpha-phellandrene enantiomers typically require chiral chromatographic techniques [22]. Gas chromatography with chiral stationary phases has been successfully employed for the determination of enantiomeric distributions in plant materials and essential oils [22]. The method involves thermal desorption of the analytes followed by separation on a chiral column and detection by mass spectrometry [22].

Both enantiomers of alpha-phellandrene exhibit similar photochemical properties, being photolabile under UV-C light [6]. Upon UV irradiation, alpha-phellandrene undergoes isomerization to form open-ring species, with the (R)-(-)-enantiomer forming a product with ZE configuration of its backbone [6]. This photoreactivity distinguishes alpha-phellandrene from some other monoterpenes, such as gamma-terpinene, which has been found to be photostable under similar conditions [6].

Table 3: Isomer-Specific Characteristics of alpha-Phellandrene Enantiomers

| Characteristic | (R)-(-)-α-Phellandrene | (S)-(+)-α-Phellandrene |

|---|---|---|

| Chemical Name | (5R)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene | (5S)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene |

| CAS Number | 4221-98-1 | 2243-33-6 |

| InChI Key | OGLDWXZKYODSOB-SNVBAGLBSA-N | OGLDWXZKYODSOB-JTQLQIEISA-N |

| Specific Rotation | -140° to -190° (neat); reported as -155° (neat) | Positive rotation (specific value not found in search results) |

| Optical Activity | Levorotatory (rotates plane-polarized light counterclockwise) | Dextrorotatory (rotates plane-polarized light clockwise) |

| Biosynthetic Origin | Favored in many plant biosynthetic pathways | Less common in natural sources |

| Occurrence | Major component in Eucalyptus oils | Found in some essential oils but typically in lower concentrations than R-form |

| Olfactory Properties | Pleasant, fresh, citrus, peppery odor with discrete mint note | Similar but distinguishable odor profile from R-enantiomer |

| Photoreactivity | Photolabile under UV-C light; forms open-ring species upon UV irradiation | Similar photochemical properties to R-enantiomer |

Physical Description

Colourless to slightly yellow, mobile liquid; peppery, woody, herbaceous aroma

Color/Form

XLogP3

Boiling Point

Density

GHS Hazard Statements

H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (97.56%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Health Hazard

Other CAS

4221-98-1

99-83-2

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

General Manufacturing Information

STRUCTURE: SEMMLER, BER 36, 1749 (1903). SYNTHESIS: READ, STOREY, J CHEM SOC 1930, 2770. CONFIGURATION: BURGSTAHLER ET AL, J AM CHEM SOC 83, 4660 (1961). REVIEW: JL SIMONSEN, THE TERPENES VOL 1 (UNIVERSITY PRESS, CAMBRIDGE, 2ND ED, 1947) PP 193-204.

MONOCYCLIC TERPENE OCCURRING AS (A) D- & (B) L-OPTICAL ISOMERS.

NATURAL OCCURRENCE AND CHEMISTRY OF ALPHA-PHELLANDRENE.

IN DILL ALPHA-PHELLANDRENE CONTENT WAS HIGHEST @ NIGHT, DECR IN DAYLIGHT WITH COMPETITION OF CARVONE PRODN.

For more General Manufacturing Information (Complete) data for ALPHA-PHELLANDRENE (18 total), please visit the HSDB record page.

Analytic Laboratory Methods

TLC AND GLC STUDIES OF ESSENTIAL OIL FROM BOSWELLIA SERRATA LEAVES.

ALPHA-PHELLANDRENE WAS IDENTIFIED AS CONSTITUENT OF CARAWAY SEED OIL.

TLC & GAS CHROMATOGRAPHY ON VOLATILE OIL FROM HERB OF FALCARIA VULGARIS BERNH.

ANALYSIS OF TRACE TERPENES BY MASS CHROMATOGRAPHY.

Dates

α-Phellandrene exhibits antinociceptive and tumor-reducing effects in a mouse model of oncologic pain

Flaviano Ribeiro Pinheiro-Neto, Everton Moraes Lopes, Boris Timah Acha, Laércio da Silva Gomes, Willian Amorim Dias, Antonio Carlos Dos Reis Filho, Bianca de Sousa Leal, Débora Caroline do Nascimento Rodrigues, Jurandy do Nascimento Silva, Dalton Dittz, Paulo Michel Pinheiro Ferreira, Fernanda Regina de Castro AlmeidaPMID: 33744277 DOI: 10.1016/j.taap.2021.115497

Abstract

Medical reports indicate a prevalence of pain in 50% of patients with cancer. In this context, this article investigated the antinociceptive activity of α-PHE using in vivo Sarcoma-180-induced hypernociception in mice to detail its mechanism(s) of antinociception under different conditions of treatment and tumor progression. Firsty, in vitro cytotoxic action was assessed using melanoma B-16/F-10 and S-180 murine cells and colorimetric MTT assays. For in vivo studies, acute treatment with α-PHE (6.25, 12.5, 25 and 50 mg/kg orally by gavage) was performed on the 1st day after S-180 inoculation. Subacute treatments were performed for 8 days starting on the next day (early protocol) or on day 8 after S-180 inoculation (late protocol). For all procedures, mechanical nociceptive evaluations were carried out by von Frey's technique in the subaxillary region peritumoral tissue (direct nociception) and in right legs of S-180-bearing mice (indirect nociception). α-PHE showed in vitro cytotoxic action on B-16/F-10 and S-180 (CIvalues of 436.0 and 217.9 μg/mL), inhibition of in vivo tumor growth (ranging from 47.3 to 82.7%) and decreased direct (peritumoral tissue in subaxillary region) and indirect (right leg) mechanical nociception in Sarcoma 180-bearing mice with early and advanced tumors under acute or subacute conditions of treatment especially at doses of 25 and 50 mg/kg. It improved serum levels of GSH as well as diminished systemic lipid peroxidation, blood cytokines (interleukin-1β, -4, -6, and tumor necrosis factor-α). Such outcomes highlight α-PHE as a promising lead compound that combines antinociceptive and antineoplasic properties. Its structural simplicity make it a cost-effective alternative, justifying further mechanistic investigations and the development of pharmaceutical formulations. Moreover, the protocols developed and standardized here make it possible to use Sarcoma-180 hypernociception model to evaluate the capacity of new antinociceptive molecules under conditions of cancer-related allodynia.

Variability of the Chemical Composition and Bioactivity between the Essential Oils Isolated from Male and Female Specimens of

Eduardo Valarezo, Vladimir Morocho, Luis Cartuche, Fernanda Chamba-Granda, Magdaly Correa-Conza, Ximena Jaramillo-Fierro, Miguel Angel MenesesPMID: 34361766 DOI: 10.3390/molecules26154613

Abstract

(Ruiz & Pav.) G. is a native species of Ecuador used in traditional medicine for treatment of rheumatism, bronchitis, cold, cough, asthma, bone pain, and stomach pain. In this study, freshleaves of male and female specimens were collected and subjected to hydrodistillation for the extraction of the essential oil. The chemical composition of male and female essential oil was determined by gas chromatography-gas chromatography equipped with a flame ionization detector and coupled to a mass spectrometer using a non-polar and a polar chromatographic column. The antibacterial activity was assayed against five Gram-positive and two Gram-negative bacteria, and two dermatophytes fungi. The scavenging radical properties of the essential oil were evaluated by DPPH and ABTS assays. The chemical analysis allowed us to identify forty-three compounds that represent more than 98% of the total composition. In the non-polar and polar column, α-phellandrene was the principal constituent in male (28.24 and 25.90%) and female (26.47 and 23.90%) essential oil. Other main compounds were methyl chavicol, germacrene D, methyl eugenol, and α-pinene. Female essential oil presented a strong activity against

(ATCC 9997) with an minimum inhibitory concentration (MIC) of 500 μg/mL and a scavenging capacity SC

of 800 µg/mL.

Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes

Karolina A Wojtunik-KuleszaPMID: 33198134 DOI: 10.3390/molecules25225267

Abstract

Terpenes, wide-spread secondary plant metabolites, constitute important parts of many natural compounds that hold various biological activities, including antioxidant, calming, antiviral, and analgesic activities. Due to their high volatility and low solubility in water, studies of compounds based on terpenes are difficult, and methodologies must be adjusted to their specific characteristics. Considering the significant influence of iron ions on dementia development, the activity of terpenes in reducing Ferepresents an important area to be determined. Previously obtained results were unreliable because ferric-reducing antioxidant power (FRAP) methodology was not adjusted regarding studying terpenes. Taking this fact into account, the aim of this study was to optimize the method for monoterpene assessment. The study included three modifications, namely, (1) slightly adjusting the entire FRAP procedure, (2) replacing methanol with other solvents (heptane, butanone, or ethyl acetate), and (3) adding Tween 20. Additionally, a thin layer chromatography (TLC) -FRAP assay was performed. The obtained results revealed significant improvement in the reduction activity of selected terpenes (linalool, α-phellandrene, and α-terpinene) in studies with Tween 20, whereas replacing methanol with other solvents did not show the expected effects.

Chemical and Genotypic Variations in

Diana R Amazonas, Celso Oliveira, Lauro E S Barata, Eric J Tepe, Massuo J Kato, Rosa H V Mourão, Lydia F YamaguchiPMID: 33375652 DOI: 10.3390/molecules26010069

Abstract

has been exploited since the end of the nineteenth century for its essential oil, a valuable ingredient in the perfumery industry. This species occurs mainly in Northern South America, and the morphological similarity among differentspecies often leads to misidentification, which impacts the consistency of products obtained from these plants. Hence, we compared the profiles of volatile organic compounds (essential oils) and non-volatile organic compounds (methanolic extracts) of two populations of

from the RESEX and FLONA conservation units, which are separated by the Tapajós River in Western Pará State. The phytochemical profile indicated a substantial difference between the two populations: samples from RESEX present α-phellandrene (22.8%) and linalool (39.6%) in their essential oil composition, while samples from FLONA contain mainly linalool (83.7%). The comparison between phytochemical profiles and phylogenetic data indicates a clear difference, implying genetic distinction between these populations.

Wound Healing Activity of α-Pinene and α-Phellandrene

Judith Salas-Oropeza, Manuel Jimenez-Estrada, Armando Perez-Torres, Andres Eliu Castell-Rodriguez, Rodolfo Becerril-Millan, Marco Aurelio Rodriguez-Monroy, Katia Jarquin-Yañez, Maria Margarita Canales-MartinezPMID: 33923276 DOI: 10.3390/molecules26092488

Abstract

is used in Mexican folk medicine to treat wounds on the skin. Recently, it was shown that the essential oil (EO) ofhas wound healing activity, accelerating cutaneous wound closure and generating scars with good tensile strength. α-pinene (PIN) and α-phellandrene (FEL) are terpenes that have been found in this EO, and it has been shown in different studies that both have anti-inflammatory activity. The aim of this study was to determine the wound healing activity of these two terpenes. The results of in vitro tests demonstrate that PIN and FEL are not cytotoxic at low concentrations and that they do not stimulate fibroblast cell proliferation. In vivo tests showed that the terpenes produce stress-resistant scars and accelerate wound contraction, due to collagen deposition from the early stages, in wounds treated with both terpenes. Therefore, we conclude that both α-pinene and α-phellandrene promote the healing process; this confirms the healing activity of the EO of

, since having these terpenes as part of its chemical composition explains part of its demonstrated activity.

Two new eudesman-4α-ol epoxides from the stem essential oil of

Didjour Albert Kambiré, Acafou Thierry Yapi, Jean Brice Boti, Zana Adama Ouattara, Zanahi Félix Tonzibo, Jean-Jacques Filippi, Ange Bighelli, Félix TomiPMID: 30908078 DOI: 10.1080/14786419.2019.1586701

Abstract

The investigation of the stem essential oil of(DC.) Sch. Bip. ex Oliv. (Asteraceae) from Côte d'Ivoire was carried out, using a combination of chromatographic (GC-RI, CC, pc-GC) and spectroscopic (GC-MS,

C NMR) techniques. This study led to the identification of fifty constituents of which two new natural compounds 7β,11β-epoxy-eudesman-4α-ol and 7α,11α-epoxy-eudesman-4α-ol. Their structures were elucidated by 1 D and 2 D NMR spectroscopy after pc-GC purifying. Finally, 98.9% of the whole composition of the oil was identified with a high amount of 2,5-dimethoxy-

-cymene (78.9%). The other significant components were α-humulene (6.2%), (

)-β-caryophyllene (1.7%), thymyl methyl oxide (1.7%), α-phellandrene (1.5%),

-cymene (1.2%), (3αH,4βH,6αH,1αMe)-1,6-epoxy-3-hydroxycarvotanacetone angelic acid ester (1.1%) and 10-

-γ-eudesmol (1.0%).

Wound healing activity of terpinolene and α-phellandrene by attenuating inflammation and oxidative stress in vitro

Marcella Malavazi de Christo Scherer, Franciane Martins Marques, Mariana Moreira Figueira, Maria Carolina Oliveira Peisino, Elisângela Flávia Pimentel Schmitt, Tamara P Kondratyuk, Denise Coutinho Endringer, Rodrigo Scherer, Marcio FronzaPMID: 30792116 DOI: 10.1016/j.jtv.2019.02.003

Abstract

This study was undertaken to investigate the in vitro wound healing effects and the anti-inflammatory and antioxidant activities of terpinolene and α-phellandrene. The in vitro stimulatory effects on the proliferation and migration of fibroblasts were assessed using the scratch assay. The anti-inflammatory activity was evaluated using cell-based assays by investigating their influence on nitric oxide (NO), superoxide anion (O), tumour necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6) production and using the TNF-α-induced nuclear factor kappa (NF-κB) assay. Antioxidant activity was determined by the ABTS cation radical scavenging capacity, ferric reducing/antioxidant potential (FRAP), and NO free radical scavenging assays. Terpinolene and α-phellandrene significantly increased the migration and proliferation of fibroblasts and suppressed the pro-inflammatory cytokines IL-6 and TNF-α in a dose-dependent manner. Terpinolene and α-phellandrene at a concentration of 100 μM significantly inhibited NO production (41.3 and 63.8%, respectively) in a macrophage cell-culture-based assay, and resulted in reductions in O

production of 82.1 ± 3.5% and 70.6 ± 4.3%, respectively. Moreover, these monoterpenes were verified to suppress NF-κB activity. In summary, terpinolene and α-phellandrene may contribute to broadening clinical options in the treatment of wounds by attenuating inflammation and oxidative stress in vitro.

α-Phellandrene attenuates tissular damage, oxidative stress, and TNF-α levels on acute model ifosfamide-induced hemorrhagic cystitis in mice

R L G Gonçalves, F V M Cunha, B P S Sousa-Neto, L S A Oliveira, M E Lopes, D C Rezende, I J O Sousa, K M Nogueira, L K M Souza, J V R Medeiros, D V T Wong, V M P Pereira, R C P Lima-Júnior, D P Sousa, C P C Oliveira, F R C Almeida, Francisco de Assis OliveiraPMID: 32415495 DOI: 10.1007/s00210-020-01869-3

Abstract

Hemorrhagic cystitis (HC) is the major dose-limiting adverse effect of the clinical use ifosfamide (IFOS). The incidence of this side effect can be as high as 75%. Mesna has been used to reduce the risk of HC, although 5% of patients who get IFOS treatment may still suffer from HC. In previous studies, our group demonstrated that α-phellandrene (α-PHE) possesses anti-inflammatory activity, which opens the door for its study in the attenuation of HC. The objective of this study was to investigate the potential uroprotective effect of the α-PHE in the mouse model of IFOS-induced HC. In order to analyze the reduction of the urothelial damage, the bladder wet weight, hemoglobin content, and the Evans blue dye extravasation from the bladder matrix were evaluated. To investigate the involvement of neutrophil migration and lipid peroxidation and involvement of enzymatic and endogenous non-enzymatic antioxidants, the tissue markers myeloperoxidase (MPO), malondialdehyde, nitrite/nitrate (NOx), superoxide dismutase (SOD), and reduced glutathione (GSH) were evaluated. TNF-α and IL-1β were measured by ELISA immunoassay technique. The results show that pretreatment with α-PHE significantly reduced urothelial damage that was accompanied by a decrease in the activity of MPO, MDA, and NOx levels and prevention of the depletion of SOD and GSH in bladder tissues. In the assessment of cytokines, α-PHE was able to significantly reduce TNF-α level. However, it does not affect the activities of IL-1β. These data confirm that α-PHE exerts potent anti-inflammatory properties and demonstrates that α-PHE represents a promising therapeutic option for this pathological condition.Chemical profiling, cytotoxicity and phytotoxicity of foliar volatiles of Hyptis suaveolens

Anita Sharma, Harminder Pal Singh, Daizy R Batish, Ravinder Kumar KohliPMID: 30665103 DOI: 10.1016/j.ecoenv.2018.12.091

Abstract

In the present study, the essential oil (EO) of Hyptis suaveolens has been explored for the first time for its phytotoxic and cytotoxic activities. The phytotoxic activity was assessed against rice (Oryza sativa) and its major troublesome weed, Echinochloa crus-galli, under laboratory and screenhouse conditions. GC-MS analysis revealed EO to be monoterpenoid (~ 79% monoterpenes) in nature with α-phellandrene (22.8%), α-pinene (10.1%) and limonene (8.5%) as the major chemical constituents. The laboratory bioassay showed a complete growth inhibitory effect of EO (≥ 2 mg mL) towards the germination and seedling growth of E. crus-galli. However, the inhibitory effect on rice was much less (~40% inhibition). EO caused visible injury, reduction in chlorophyll content, cell viability and ultimately led to complete wilting of E. crus-galli plants. In addition, EO altered the cell division in the meristematic cells of Allium cepa as depicted by ~63% decrease in mitotic index. EO exposure induced several aberrations at chromosomal (c-mitosis, anaphase bridges, chromosomal breakage, vagrant chromosomes, and sticky chromosomes) and cytological level (cytoplasm destruction, peripheral nuclei, and bi-nucleate cells). The present study concludes that H. suaveolens EO possesses phytotoxic activity due to its mito-depressive activity, and could serve as a natural herbicide under sustainable agricultural practices.

Insecticide activity of Curcuma longa (leaves) essential oil and its major compound α-phellandrene against Lucilia cuprina larvae (Diptera: Calliphoridae): Histological and ultrastructural biomarkers assessment

Amanda Chaaban, Vinicius Sobrinho Richardi, Alessandra Regina Carrer, Juliana Sperotto Brum, Roger Raupp Cipriano, Carlos Eduardo Nogueira Martins, Mário Antônio Navarro Silva, Cicero Deschamps, Marcelo Beltrão MolentoPMID: 30744891 DOI: 10.1016/j.pestbp.2018.10.002

Abstract

Lucilia cuprina, known as the Australian blowfly, is of high medico-sanitary and veterinary importance due to its ability to induce myiasis. Synthetic products are the most frequent form of fly control, but their indiscriminate use has selected for resistant populations and accounted for high levels of residues in animal products. This study aimed to assess the effect of essential oil from leaves of Curcuma longa (CLLEO), and its major compound α-phellandrene against L. cuprina L3. An additional goal was to determine the morphological alterations in target organs/tissues through ultrastructural assessment (SEM) and light microscopy, as well as macroscopic damage to cuticle induced by CLLEO. Groups of 20 L3 were placed on filter paper impregnated with increasing concentrations of CLLEO (0.15 to 2.86 μL/cm) and α-phellandrene (0.29 to 1.47 μL/cm

). Efficacy was determined by quantifying L3 mortality 6, 24 and 48 h after contact with CLLEO and by measuring the structural damage to L3. CLLEO and α-phellandrene inhibited adult emergence by 96.22 and 100%, respectively. Macroscopic cuticle damage, appeared as diffuse pigment and darkening of larval body, was caused by both extracts. The SEM revealed dryness on the cuticle surface, distortion of the sensorial structures and general degeneration in treated L3. Furthermore, alterations in target organs (digestive tract, fat body and brain) were noticed and shall be used as biomarkers in future attempts to elucidate the mechanism of action of these compounds. The vacuolar degeneration and pyknotic profiles observed in the brain tissue of treated larvae with both extracts and the decreased motility within <6 h after treatment leads us to suggest a neurotoxic activity of the products. This work demonstrates the potential use of CLLEO and α-phellandrene as bioinsecticides to be used against L. cuprina, representing an ecofriendly alternative for myiasis control in humans and animals.